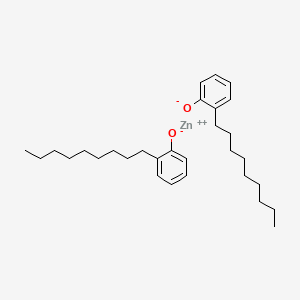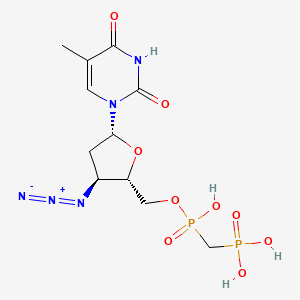
Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen (phosphonomethyl)phosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA, but with modifications that confer unique properties. It is primarily used in antiviral research, particularly in the development of treatments for viral infections such as HIV.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using reagents such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Phosphonomethylation: The 5’-hydroxyl group is then reacted with a phosphonomethylating agent, such as diethyl phosphonomethyl chloride, under basic conditions to introduce the phosphonomethyl group.
Hydrolysis: The final step involves hydrolysis to yield the hydrogen phosphonate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of large-scale reactors, continuous flow processes, and stringent purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitro derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thymidine analogs.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of nucleoside analogs on cellular processes.
Medicine
The primary application in medicine is in antiviral therapy. This compound has shown promise in the treatment of HIV by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication.
Industry
In the pharmaceutical industry, this compound is used in the development and testing of new antiviral drugs. Its unique properties make it a valuable candidate for drug design and development.
作用机制
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) involves its incorporation into viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This effectively halts viral replication.
Molecular Targets and Pathways
Reverse Transcriptase: The primary target is the reverse transcriptase enzyme of retroviruses.
DNA Synthesis Pathway: By incorporating into the DNA strand, it disrupts the normal DNA synthesis process.
相似化合物的比较
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in HIV treatment.
Lamivudine (3TC): A nucleoside analog with similar antiviral properties.
Stavudine (d4T): Another thymidine analog used in antiviral therapy.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (phosphonomethyl)phosphonate) is unique due to its dual modification at the 3’ and 5’ positions. This dual modification enhances its antiviral activity and reduces the likelihood of resistance development compared to other nucleoside analogs.
属性
CAS 编号 |
115991-79-2 |
|---|---|
分子式 |
C11H17N5O9P2 |
分子量 |
425.23 g/mol |
IUPAC 名称 |
[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H17N5O9P2/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(25-9)4-24-27(22,23)5-26(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,22,23)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI 键 |
DNHWKXJFBOJNEC-DJLDLDEBSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



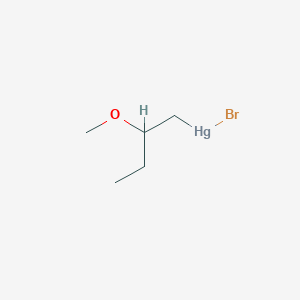
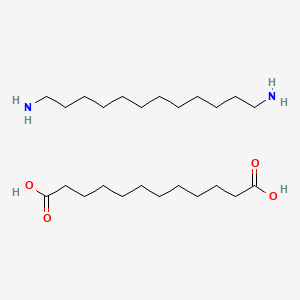
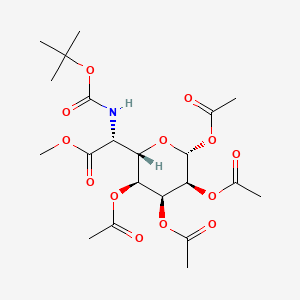
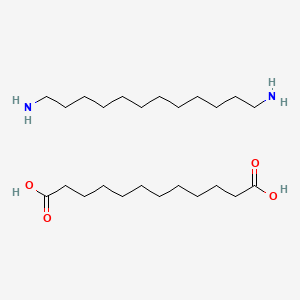
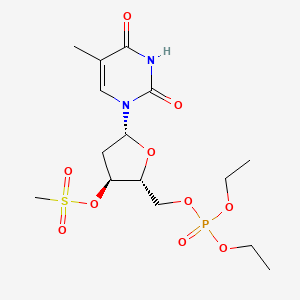


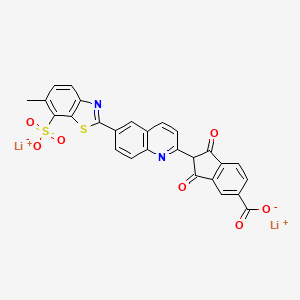
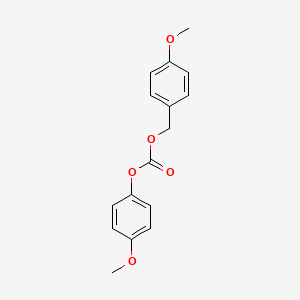
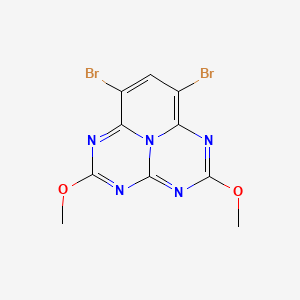
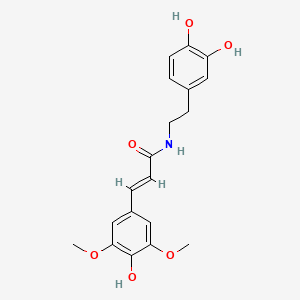
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
